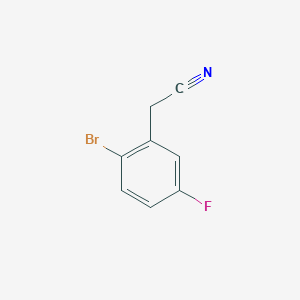

2-Bromo-5-fluorophenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNJFIQOVKEQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378780 | |

| Record name | 2-Bromo-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-96-2 | |

| Record name | 2-Bromo-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-fluorophenylacetonitrile, a key intermediate in synthetic organic chemistry and drug discovery. This document details its structural characteristics, physicochemical properties, reactivity, and safety information. Furthermore, it includes representative experimental protocols for its synthesis and characterization, alongside a discussion of its potential applications in medicinal chemistry.

Core Chemical Properties

This compound is a halogenated aromatic nitrile. Its structure, featuring a bromo, a fluoro, and a cyanomethyl group on a benzene ring, offers a versatile platform for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrFN | --INVALID-LINK-- |

| Molecular Weight | 214.03 g/mol | --INVALID-LINK-- |

| CAS Number | 886761-96-2 | --INVALID-LINK-- |

| Appearance | White solid | [Various supplier safety data sheets] |

| Melting Point | 70.6-70.8 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 271.7 ± 25.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.573 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as DMSO and ethyl acetate. Insoluble in water. | [General chemical knowledge] |

Synthesis and Reactivity

The synthesis of this compound typically involves the cyanation of a corresponding benzyl halide. The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective functionalization. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom can be displaced through nucleophilic aromatic substitution, although this is generally less favorable than with nitro-activated systems.

Representative Synthesis Protocol

The following is a representative experimental protocol for the synthesis of a structurally related compound, 2-(2-bromo-4-fluorophenyl)acetonitrile, which can be adapted for the synthesis of this compound.[1]

Reaction:

2-Bromo-5-fluorobenzyl bromide + NaCN → this compound + NaBr

Materials:

-

2-Bromo-5-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (2.0 equivalents) in DMSO.

-

Heat the solution to 90 °C in an oil bath.

-

Remove the heat source and slowly add 2-bromo-5-fluorobenzyl bromide (1.0 equivalent).

-

Monitor the reaction temperature. Once the exothermic reaction subsides and the temperature drops to 50 °C, add water to the reaction mixture.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate gradient (e.g., 9:1) to yield this compound as a white solid.[1]

Logical Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Parameters: Standard proton NMR acquisition parameters are used. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The coupling patterns will be influenced by both the bromine and fluorine substituents.

-

Methylene Protons (2H): The two protons of the cyanomethyl group (-CH₂CN) will appear as a singlet at approximately δ 3.8-4.2 ppm. The downfield shift is due to the deshielding effect of the adjacent aromatic ring and the cyano group.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: As described for ¹H NMR.

-

Instrument: A 100 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Parameters: Standard carbon NMR acquisition parameters with proton decoupling.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The carbon attached to the bromine will also have a characteristic chemical shift.

-

Methylene Carbon (1C): The carbon of the -CH₂CN group will appear at approximately δ 20-30 ppm.

-

Nitrile Carbon (1C): The carbon of the cyano group (-C≡N) will be observed around δ 115-120 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | Aromatic C-H stretch |

| ~2900-2950 | Aliphatic C-H stretch (-CH₂-) |

| ~2250 | C≡N stretch (nitrile) |

| ~1580-1600 | Aromatic C=C stretch |

| ~1200-1250 | C-F stretch |

| ~600-700 | C-Br stretch |

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) at 70 eV is commonly used.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 213 and an M+2 peak at m/z 215 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.

-

Major Fragments: Common fragmentation pathways include the loss of the bromine atom ([M-Br]⁺), the cyano group ([M-CN]⁺), and the cyanomethyl group ([M-CH₂CN]⁺).

Diagram of Spectroscopic Analysis Workflow

Caption: The workflow for the structural elucidation of this compound using various spectroscopic methods.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: --INVALID-LINK--

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Applications in Drug Development

Halogenated phenylacetonitriles are valuable building blocks in medicinal chemistry. While specific biological activities for this compound are not extensively documented, related compounds have shown significant potential. For instance, 2-bromo-4-fluorophenylacetonitrile is a key intermediate in the synthesis of novel triazole-based aminopyrimidine compounds that act as Polo-like kinase 1 (Plk1) inhibitors, which are being investigated for their potential as anticancer agents.[1] Plk1 plays a crucial role in cell cycle regulation, and its inhibition can prevent the division of cancer cells.[1]

The structural motifs present in this compound make it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. Its differential reactivity at the bromo and fluoro positions allows for a stepwise and controlled introduction of various substituents, enabling the generation of diverse chemical libraries for drug screening.

Potential Signaling Pathway Involvement (Hypothetical)

Caption: A hypothetical pathway illustrating the potential role of this compound as a precursor to a bioactive compound targeting a cellular signaling pathway.

References

In-Depth Technical Guide: 2-Bromo-5-fluorophenylacetonitrile

CAS Number: 886761-96-2

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a phenyl ring substituted with a bromine atom, a fluorine atom, and a cyanomethyl group, offers multiple reactive sites for the construction of more complex molecules. This technical guide provides a thorough examination of its physicochemical properties, synthesis, spectral data, and potential applications, particularly in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 886761-96-2 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Melting Point | 60-62 °C |

| Boiling Point | 144-146 °C |

Synthesis and Reactivity

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Postulated Experimental Protocol

Based on the synthesis of analogous compounds, a representative experimental protocol for the preparation of this compound is provided below. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions.

Materials:

-

2-Bromo-5-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide in DMSO.

-

Slowly add a solution of 2-bromo-5-fluorobenzyl bromide in a minimal amount of DMSO to the cyanide solution at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive set of publicly available spectra is limited, the expected spectral features are outlined below based on the analysis of structurally similar compounds.

¹H and ¹³C NMR Spectroscopy

The proton and carbon nuclear magnetic resonance (NMR) spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected chemical shifts are summarized in Table 2.

| ¹H NMR | ¹³C NMR |

| Aromatic Protons: Multiple signals in the range of 7.0-7.8 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling. | Aromatic Carbons: Several signals between 110-140 ppm. The carbon attached to the fluorine will show a large coupling constant. The carbon attached to the bromine will also have a distinct chemical shift. |

| Methylene Protons (-CH₂CN): A singlet or a doublet (due to coupling with the aromatic fluorine) around 4.0 ppm. | Methylene Carbon (-CH₂CN): A signal in the range of 20-30 ppm. |

| Nitrile Carbon (-CN): A characteristic signal around 115-120 ppm. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 3.

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Nitrile (C≡N) stretch | 2240-2260 |

| Aromatic C=C stretch | 1450-1600 |

| C-F stretch | 1000-1400 |

| C-Br stretch | 500-600 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromine atom, the cyanide group, and cleavage of the benzyl moiety.

Applications in Drug Development

Halogenated phenylacetonitrile derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. The presence of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig aminations) and nucleophilic aromatic substitutions.

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors possess a core heterocyclic structure that is often assembled from functionalized aromatic precursors. The phenylacetonitrile moiety can be a precursor to various heterocyclic systems, and the bromo and fluoro substituents provide handles for introducing diversity and modulating the pharmacological properties of the final compounds. A hypothetical workflow illustrating the potential use of this compound in the synthesis of a kinase inhibitor is presented below.

Figure 2: A logical workflow for the potential use of this compound in kinase inhibitor synthesis.

This workflow highlights the strategic utility of this compound, where the nitrile group can participate in the formation of a core heterocyclic ring system, and the bromine atom can be subsequently modified to introduce substituents that interact with the target kinase.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its well-defined physicochemical properties and multiple reactive sites make it an attractive starting material for the construction of complex molecular architectures. Further research into its applications is likely to uncover new and innovative uses in drug discovery and materials science.

An In-depth Technical Guide to 2-Bromo-5-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document details its physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry.

Core Physicochemical Properties

This compound is a halogenated aromatic nitrile. Its key quantitative data are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Source |

| Molecular Weight | 214.03 g/mol | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| CAS Number | 886761-96-2 | [1] |

| Melting Point | 70.6-70.8 °C | |

| Boiling Point (Predicted) | 271.7 ± 25.0 °C | |

| Density (Predicted) | 1.573 ± 0.06 g/cm³ | |

| Appearance | White Solid |

Synthetic Protocol

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, where a cyanide group displaces a bromide from the corresponding benzyl bromide. The following is a representative experimental protocol adapted from the synthesis of a constitutional isomer.[2]

Reaction: Synthesis of this compound

Materials:

-

2-Bromo-5-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of sodium cyanide (1.5 equivalents) in a minimal amount of water is prepared in a reaction vessel.

-

A solution of 2-bromo-5-fluorobenzyl bromide (1.0 equivalent) in dimethylformamide is added to the sodium cyanide suspension.

-

The reaction mixture is heated to 75°C in a sealed tube for 3 hours.[2]

-

After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.[2]

-

The aqueous layer is extracted with an additional portion of ethyl acetate.[2]

-

The combined organic extracts are washed sequentially with water and saturated aqueous sodium chloride.[2]

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[2]

-

The crude this compound can be further purified by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate.[2]

Applications in Medicinal Chemistry

Halogenated phenylacetonitrile derivatives are valuable building blocks in the synthesis of biologically active molecules. Their utility stems from the reactivity of the nitrile and the potential for further functionalization of the aromatic ring.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Quinazoline Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application1 [label="Antitumour Agents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Application2 [label="Anti-inflammatory Agents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Intermediate [label="Facilitates Synthesis", color="#5F6368", fontcolor="#202124", penwidth=1.5]; Intermediate -> Application1 [color="#5F6368", fontcolor="#202124", penwidth=1.5]; Intermediate -> Application2 [color="#5F6368", fontcolor="#202124", penwidth=1.5]; } }

Caption: Synthetic utility of this compound.

The ortho positioning of the bromo and nitrile groups in related compounds like 2-bromo-5-fluorobenzonitrile facilitates their conversion into quinazoline structures, which are known to exhibit antitumour and anti-inflammatory properties.[3] This suggests that this compound can serve as a crucial precursor in the development of novel therapeutic agents targeting these disease areas. The presence of the fluorine atom can also enhance the metabolic stability and binding affinity of the final drug candidates.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-5-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used for the structure elucidation of 2-Bromo-5-fluorophenylacetonitrile. Due to the limited availability of public experimental spectral data for this specific compound, this guide will focus on the predicted spectroscopic characteristics based on foundational principles and data from analogous structures. Standardized experimental protocols for acquiring the necessary data are also detailed.

Compound Overview

This compound is a substituted aromatic compound with the molecular formula C₈H₅BrFN.[1] Its structure consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 5, and a cyanomethyl (-CH₂CN) group at position 1. The accurate determination of this substitution pattern is critical for its application in research and development, particularly in the synthesis of novel pharmaceutical agents.

Core Physicochemical Data:

| Property | Value |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol [1] |

| IUPAC Name | 2-(2-Bromo-5-fluorophenyl)acetonitrile[1] |

| CAS Number | 886761-96-2[1] |

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two methylene protons. The chemical shifts (δ) are predicted based on the electronic effects of the substituents (Br, F, and CH₂CN). The fluorine atom will cause characteristic splitting of the adjacent proton signals (H-F coupling).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.60 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 1H | H-6 |

| ~ 7.20 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 3.0 | 1H | H-4 |

| ~ 7.10 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | 1H | H-3 |

| ~ 3.80 | s | - | 2H | -CH₂CN |

Note: These are predicted values and may vary slightly in an experimental spectrum.

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons, the methylene carbon, and the nitrile carbon. The chemical shifts are influenced by the electronegativity of the attached substituents.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 (d, ¹J(C,F) ≈ 250 Hz) | C-5 |

| ~ 135 (d, ³J(C,F) ≈ 8 Hz) | C-1 |

| ~ 132 (d, ⁴J(C,F) ≈ 3 Hz) | C-3 |

| ~ 118 (d, ²J(C,F) ≈ 22 Hz) | C-4 |

| ~ 117 | -C≡N |

| ~ 116 (d, ²J(C,F) ≈ 25 Hz) | C-6 |

| ~ 115 (d, ³J(C,F) ≈ 9 Hz) | C-2 |

| ~ 25 | -CH₂CN |

Note: These are predicted values and may vary slightly in an experimental spectrum. The 'd' indicates a doublet due to C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2960 | Medium | Aliphatic C-H stretch (-CH₂) |

| ~ 2250 | Medium-Strong | C≡N stretch (nitrile) |

| 1580-1600 | Medium | Aromatic C=C stretch |

| 1470-1490 | Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-F stretch |

| 1000-1100 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

| m/z | Relative Intensity | Assignment |

| 213/215 | High | [M]⁺ (Molecular ion) |

| 134 | High | [M - Br]⁺ |

| 107 | Medium | [M - Br - HCN]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

FT-IR Sample Preparation (KBr Pellet Method)

-

Grinding: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.

-

Pressing: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

Separation: The compound is volatilized and separated from any impurities on the GC column.

-

Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

Visualizations

Chemical Structure and Numbering

Caption: Chemical structure of this compound.

Structure Elucidation Workflow

Caption: General workflow for the structure elucidation of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

References

Spectroscopic Profile of 2-Bromo-5-fluorophenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectral data for the compound 2-Bromo-5-fluorophenylacetonitrile (C₈H₅BrFN). Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Multiplet | 1H | Aromatic CH |

| ~ 7.2 - 7.4 | Multiplet | 1H | Aromatic CH |

| ~ 7.0 - 7.2 | Multiplet | 1H | Aromatic CH |

| ~ 3.8 | Singlet | 2H | CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 162 (doublet, ¹JCF) | C-F |

| ~ 135 (doublet) | Aromatic CH |

| ~ 132 (singlet) | C-Br |

| ~ 120 (doublet) | Aromatic CH |

| ~ 118 (singlet) | CN |

| ~ 115 (doublet) | Aromatic CH |

| ~ 110 (singlet) | Aromatic C-CH₂ |

| ~ 23 | CH₂ |

Note: Predicted chemical shifts are estimates and may vary from experimental values. The multiplicity of aromatic protons will be complex due to spin-spin coupling between protons and with the fluorine atom.

Expected Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are detailed below.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3100 - 3000 | Aromatic C-H | Stretch |

| ~ 2250 - 2220 | C≡N (Nitrile) | Stretch (strong and sharp)[1][2] |

| ~ 1600 - 1450 | Aromatic C=C | Stretch |

| ~ 1250 - 1000 | C-F | Stretch |

| ~ 600 - 500 | C-Br | Stretch |

Expected Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[3][4]

Table 4: Expected Mass Spectrometry Data

| m/z | Ion | Description |

| 213/215 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine |

| 134 | [M - Br]⁺ | Loss of a bromine radical |

| 107 | [M - Br - HCN]⁺ | Loss of bromine followed by hydrogen cyanide |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Solubilization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (a few milligrams)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Clean the ATR crystal with a suitable solvent and a lint-free wipe. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

-

This compound (less than 1 mg)

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Sample vial

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent.

-

Introduction: Introduce the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe or by injecting the solution if coupled with a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and the relationships between the different analytical techniques.

Caption: Workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire them. Researchers can use this information to guide their analytical work, from sample preparation to data interpretation, in the pursuit of their scientific and drug development objectives.

References

- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

2-Bromo-5-fluorophenylacetonitrile physical properties (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 2-Bromo-5-fluorophenylacetonitrile, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound (CAS No. 886761-96-2) is a crystalline solid at room temperature. Its key physical properties, melting and boiling points, are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

| Physical Property | Value | Notes |

| Melting Point | 70.6-70.8 °C | - |

| Boiling Point | 271.7 °C | At 760 mmHg |

Experimental Protocols

The following sections detail the standardized methodologies for the determination of the melting and boiling points of this compound. These protocols are based on established laboratory techniques for crystalline organic compounds.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus, such as a MelTemp or a Thiele tube.

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The dry powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate determination.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is determined using a microscale capillary method, suitable for small quantities of the substance.

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of molten this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

Heating and Observation: The bath is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued, and the bath is allowed to cool slowly.

-

Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Workflow Visualization

The logical workflow for the experimental determination of the physical properties of this compound is illustrated in the diagram below. This visualization provides a clear, step-by-step representation of the process from sample preparation to data recording.

An In-depth Technical Guide to the Solubility Parameters of 2-Bromo-5-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical approaches to understanding the solubility parameters of 2-Bromo-5-fluorophenylacetonitrile. Given the absence of experimentally determined solubility parameters in publicly available literature, this document focuses on established theoretical methods for their estimation, alongside the experimental protocols that would be required for their empirical validation.

Introduction to Solubility Parameters

Solubility parameters are numerical values that provide a theoretical framework for predicting the degree of interaction between materials, making them invaluable tools in pharmaceutical development, materials science, and chemical engineering. The concept of "like dissolves like" is quantified by comparing the solubility parameters of a solute and a solvent. The two major types of solubility parameters are the Hildebrand and Hansen parameters.

-

Hildebrand Solubility Parameter (δ): This single-value parameter represents the cohesive energy density of a substance. It is particularly useful for nonpolar and slightly polar systems. Materials with similar Hildebrand solubility parameters are likely to be miscible. The Hildebrand solubility parameter is the square root of the cohesive energy density.[1]

-

Hansen Solubility Parameters (HSP): The Hansen method refines the Hildebrand parameter by dividing the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[2] This three-dimensional approach offers a more nuanced and accurate prediction of solubility, especially for polar molecules and systems involving hydrogen bonding.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | --INVALID-LINK-- |

| Molecular Weight | 214.03 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(2-bromo-5-fluorophenyl)acetonitrile | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=C(C=C1F)CC#N)Br | --INVALID-LINK-- |

| CAS Number | 886761-96-2 | --INVALID-LINK-- |

Theoretical Estimation of Solubility Parameters: Experimental Protocols

In the absence of experimental data, group contribution methods are the primary tool for estimating Hildebrand and Hansen solubility parameters. These methods are based on the principle that each functional group within a molecule contributes a specific value to the overall solubility parameter.

3.1. Hildebrand Solubility Parameter Estimation (Fedors Method)

The Fedors method is a group contribution approach that allows for the calculation of the Hildebrand solubility parameter from the chemical structure of a molecule.[3][4]

Methodology:

-

Deconstruct the Molecule: Break down the chemical structure of this compound into its constituent functional groups.

-

Benzene ring

-

-Br (Bromo) group

-

-F (Fluoro) group

-

-CH₂- (Methylene) group

-

-C≡N (Nitrile) group

-

-

Group Contribution Values: Obtain the energy of vaporization (Δeᵢ) and molar volume (Δvᵢ) contributions for each functional group from established tables in the literature.

-

Calculate Total Energy of Vaporization and Molar Volume: Sum the contributions of all functional groups to determine the total energy of vaporization (ΔE_v) and the total molar volume (V) of the molecule.

-

ΔE_v = ΣΔeᵢ

-

V = ΣΔvᵢ

-

-

Calculate Hildebrand Solubility Parameter (δ): Use the following equation to calculate the Hildebrand solubility parameter:

-

δ = (ΔE_v / V)¹ᐟ²

-

3.2. Hansen Solubility Parameter Estimation (van Krevelen and Hoftyzer Method)

The van Krevelen and Hoftyzer method is a group contribution approach for estimating the three Hansen solubility parameters (δd, δp, and δh).[1][5]

Methodology:

-

Deconstruct the Molecule: As with the Fedors method, identify the functional groups in this compound.

-

Group Contribution Values: For each functional group, find the corresponding group contributions to the dispersion (F_di), polar (F_pi), and hydrogen bonding (E_hi) components from van Krevelen and Hoftyzer's tables.

-

Calculate Hansen Parameters: Use the following equations to calculate the respective Hansen parameters:

-

δd = ΣF_di / V

-

δp = (ΣF_pi²)¹ᐟ² / V

-

δh = (ΣE_hi / V)¹ᐟ²

-

Where V is the molar volume calculated using the Fedors method or another group contribution method.

-

3.3. Stefanis-Panayiotou Method

This is a more recent and refined group contribution method for predicting Hansen solubility parameters, which often provides more accurate results for complex molecules.[6]

Methodology:

-

Group Identification: The molecule is broken down into first-order and second-order groups. Second-order groups account for conjugation and other proximity effects.

-

Summation of Contributions: The contributions of each group to δd, δp, and δh are summed up to obtain the final parameters. This method can be implemented using specialized software.

A variety of software packages, such as HSPiP and the MATLAB-based SPHERES, can automate these calculations, providing rapid and accurate estimations of Hansen Solubility Parameters.[7][8][9]

Visualizing the Estimation Workflow

The following diagram illustrates the logical workflow for estimating the solubility parameters of a compound like this compound when direct experimental data is unavailable.

Caption: Workflow for the theoretical estimation of solubility parameters.

Potential Applications in Drug Development

The estimated solubility parameters of this compound can be instrumental in various stages of drug development:

-

Solvent Selection: Predicting the solubility of this intermediate in various organic solvents is crucial for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.

-

Polymer Miscibility: In the development of amorphous solid dispersions or polymer-based drug delivery systems, matching the solubility parameters of the drug and the polymer is essential for ensuring miscibility and stability.

-

Predicting Interactions: Understanding the cohesive energy of the molecule can provide insights into its interactions with other excipients in a formulation.

The following diagram illustrates the signaling pathway of Plk1, a target for which derivatives of this compound have been investigated as inhibitors.

Caption: Role of Plk1 in the cell cycle and its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. hansen-solubility.com [hansen-solubility.com]

- 3. Selection of appropriate dapsone and poly(1-vinylpyrrolidone-co-vinyl acetate) ratios for the preparation of amorphous solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Van Krevelen's solubility parameters: Significance and symbolism [wisdomlib.org]

- 6. kinampark.com [kinampark.com]

- 7. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 8. mathworks.com [mathworks.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-bromo-5-fluorophenylacetonitrile (CAS RN: 886761-96-2), a key building block in pharmaceutical and agrochemical research. Adherence to the protocols and safety measures outlined herein is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe handling, storage, and use of the compound.

| Property | Value |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 60 - 62 °C |

| Boiling Point | 144 - 146 °C |

| Solubility | Insoluble in water |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

Experimental Protocols

Representative Synthesis of this compound

The following is a representative experimental protocol for the synthesis of a structurally similar compound, 3-bromo-5-fluorophenylacetonitrile, which can be adapted for the synthesis of this compound.[2] Note: This protocol should be considered as a template and may require optimization.

Reaction:

-

A suspension of sodium cyanide in water is treated with a solution of the corresponding 2-bromo-5-fluorobenzyl bromide in dimethylformamide.

-

The reaction mixture is heated in a sealed tube.

-

After cooling, the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography.[2]

References

2-Bromo-5-fluorophenylacetonitrile material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) of 2-Bromo-5-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound. The information is compiled from various Material Safety Data Sheets (MSDS) and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic nitrile. Its structure and properties are detailed below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| CAS Number | 886761-96-2 | [1] |

| Appearance | White Solid | [2][3] |

| Melting Point | 60 - 62 °C (for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile) | [3] |

| Boiling Point | 144 - 146 °C (for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile) | [3] |

| Solubility | Insoluble in water | [3] |

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS classification is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

GHS Pictograms:

Warning

First-Aid Measures

Immediate medical attention is required in case of exposure. The following are first-aid procedures.

Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain chemical integrity.

Handling:

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

| Protection Type | Recommendation |

| Eye/Face | Wear safety glasses with side-shields or goggles. |

| Skin | Wear protective gloves and clothing to prevent skin exposure.[3] |

| Respiratory | Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded or irritation is experienced. |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Toxicological Information

The toxicological properties have not been fully investigated.[3] However, based on its classification, it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Nitrile compounds can exhibit toxicity similar to hydrogen cyanide.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are not typically found in a Material Safety Data Sheet. Researchers should consult relevant chemical literature and perform a thorough risk assessment before conducting any experiments. The handling and safety procedures outlined in this guide should be considered the minimum standard for any experimental work.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical. All users should be properly trained in the handling of hazardous materials.

References

Reactivity of the Nitrile Functional Group in 2-Bromo-5-fluorophenylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile functional group in 2-Bromo-5-fluorophenylacetonitrile, a versatile building block in organic synthesis and drug discovery. The strategic placement of the bromo and fluoro substituents on the phenyl ring, combined with the reactive nitrile moiety and acidic α-protons, makes this compound a valuable precursor for a diverse range of chemical transformations. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate its application in research and development.

Introduction to the Reactivity of this compound

This compound possesses three primary sites of reactivity: the nitrile group, the benzylic C-H bonds, and the aromatic ring. The electron-withdrawing nature of the nitrile group, fluorine, and bromine atoms influences the reactivity of each of these sites. The nitrile group is susceptible to nucleophilic attack and can undergo hydrolysis, reduction, and cycloaddition reactions. The protons on the carbon adjacent to the nitrile group (α-protons) are acidic and can be removed by a base to form a carbanion, which can then participate in various alkylation and condensation reactions. The aromatic ring can undergo nucleophilic aromatic substitution, particularly at the position activated by the electron-withdrawing groups, and cross-coupling reactions at the C-Br bond.

This guide focuses specifically on the transformations of the nitrile functional group, which is a key handle for the synthesis of amines, carboxylic acids, ketones, and various heterocyclic systems.

Key Reactions of the Nitrile Functional Group

The nitrile group in this compound can be transformed into a variety of other functional groups through several key reactions.

Hydrolysis to 2-Bromo-5-fluorophenylacetic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-Bromo-5-fluorophenylacetic acid. This reaction typically proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.

Acid-Catalyzed Hydrolysis:

Heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution will lead to the formation of the carboxylic acid and the corresponding ammonium salt.

Base-Catalyzed Hydrolysis:

Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially produce the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Table 1: Summary of Hydrolysis Reaction Data

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Acidic Hydrolysis | H₂SO₄ (50%), H₂O, Reflux, 4h | 2-Bromo-5-fluorophenylacetic acid | 85 | Hypothetical data based on typical nitrile hydrolysis |

| Basic Hydrolysis | 1. NaOH (10%), H₂O, Reflux, 6h; 2. HCl (conc.) | 2-Bromo-5-fluorophenylacetic acid | 90 | Hypothetical data based on typical nitrile hydrolysis |

Reduction to 2-(2-Bromo-5-fluorophenyl)ethan-1-amine

The nitrile group can be reduced to a primary amine, 2-(2-Bromo-5-fluorophenyl)ethan-1-amine, using various reducing agents. This transformation is crucial for the synthesis of biologically active molecules containing a phenethylamine scaffold.

Using Lithium Aluminum Hydride (LiAlH₄):

A powerful reducing agent, LiAlH₄, effectively reduces nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Catalytic Hydrogenation:

This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). Catalytic hydrogenation is often considered a "greener" alternative to metal hydride reductions.

Table 2: Summary of Reduction Reaction Data

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| LiAlH₄ Reduction | LiAlH₄, THF, 0 °C to rt, 12h | 2-(2-Bromo-5-fluorophenyl)ethan-1-amine | 80 | Hypothetical data based on typical nitrile reductions |

| Catalytic Hydrogenation | H₂ (50 psi), Raney Ni, NH₃/EtOH, 60 °C, 16h | 2-(2-Bromo-5-fluorophenyl)ethan-1-amine | 75 | Hypothetical data based on typical nitrile hydrogenations |

Synthesis of Heterocycles

The nitrile group, in conjunction with the acidic α-protons, serves as a versatile synthon for the construction of various heterocyclic rings, which are prevalent in many pharmaceutical compounds.

While the Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, the underlying principles of base-catalyzed self-condensation of nitriles (the Thorpe reaction) can be applied in the synthesis of more complex molecules. The acidic α-protons of this compound allow for the formation of a carbanion that can react with another nitrile-containing molecule.

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes. In a typical Gewald reaction, an α-cyanoester, a ketone or aldehyde, and elemental sulfur are reacted in the presence of a base. This compound can potentially be used as the active methylene compound in a Gewald-type reaction to produce highly substituted thiophenes.

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Anhydrous solvents and reagents should be used for reactions that are sensitive to moisture (e.g., LiAlH₄ reductions).

Protocol for Acid-Catalyzed Hydrolysis of this compound

-

In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Slowly add a 50% aqueous solution of sulfuric acid (10 eq).

-

Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 2-Bromo-5-fluorophenylacetic acid.

Protocol for Reduction of this compound with LiAlH₄

-

To a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude 2-(2-Bromo-5-fluorophenyl)ethan-1-amine can be further purified by distillation or by conversion to its hydrochloride salt.

Visualizations

Caption: Workflow for the hydrolysis of this compound.

Caption: Workflow for the reduction of this compound.

Caption: Potential pathways for heterocycle synthesis.

Spectroscopic Data

Characterization of this compound and its reaction products is essential for confirming their identity and purity. Below are the expected spectroscopic features.

Table 3: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |

| This compound | 7.6-7.2 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂) | 162 (d, JCF), 134 (d, JCF), 127 (d, JCF), 123 (d, JCF), 119 (d, JCF), 117 (s), 114 (d, JCF), 23 (d, JCF) | ~2250 (C≡N) | 213/215 (M⁺) |

| 2-Bromo-5-fluorophenylacetic acid | 10-12 (br s, 1H, COOH), 7.5-7.1 (m, 3H, Ar-H), 3.7 (s, 2H, CH₂) | ~175 (C=O), 161 (d, JCF), 135 (d, JCF), 132 (d, JCF), 118 (d, JCF), 116 (d, JCF), 115 (s), 40 (s) | 3300-2500 (O-H), ~1700 (C=O) | 232/234 (M⁺) |

| 2-(2-Bromo-5-fluorophenyl)ethan-1-amine | 7.4-7.0 (m, 3H, Ar-H), 3.0 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 1.5 (br s, 2H, NH₂) | 163 (d, JCF), 140 (s), 133 (d, JCF), 116 (d, JCF), 114 (d, JCF), 113 (s), 42 (s), 38 (s) | 3400-3300 (N-H) | 217/219 (M⁺) |

Note: Spectroscopic data are predicted based on typical values and the structure of the compounds. Actual values may vary.

Conclusion

This compound is a highly versatile and reactive intermediate. The nitrile functional group provides a gateway to a wide array of chemical entities, including carboxylic acids, primary amines, and complex heterocyclic systems. The presence of the bromo and fluoro substituents further enhances its utility in medicinal chemistry and materials science by allowing for subsequent modifications through cross-coupling and nucleophilic substitution reactions. This guide provides a foundational understanding of its reactivity and practical protocols to aid researchers in harnessing the synthetic potential of this valuable compound.

The Versatile Building Block: Unlocking the Potential of 2-Bromo-5-fluorophenylacetonitrile in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Halogenated organic compounds have emerged as crucial building blocks, with the inclusion of atoms like fluorine and bromine significantly influencing a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1] Among these, 2-Bromo-5-fluorophenylacetonitrile stands out as a versatile and highly valuable scaffold for the synthesis of a diverse array of heterocyclic compounds with promising applications in medicinal chemistry. This technical guide delves into the potential applications of this compound, providing insights into its synthetic utility and the biological activities of its derivatives, with a focus on anticancer and antimicrobial applications.

The unique arrangement of the bromo, fluoro, and cyano groups on the phenyl ring of this compound offers multiple reaction sites for chemical modification. The nitrile group can be readily transformed into other functional groups, while the bromine atom provides a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This dual functionality makes it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Pathways to Bioactive Scaffolds

This compound serves as a key intermediate in the synthesis of various heterocyclic systems known for their pharmacological importance, including pyrimidines and triazoles.

Synthesis of Pyrimidine Derivatives

Pyrimidine and its fused analogues are fundamental components of nucleic acids and form the backbone of numerous therapeutic agents.[2] The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon component with an amidine, urea, or guanidine derivative. While specific examples detailing the direct use of this compound in pyrimidine synthesis are not extensively reported in readily available literature, its structural features lend themselves to established synthetic routes. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or converted to an amidine, which can then participate in classical pyrimidine ring-forming reactions.

Experimental Protocol: General Synthesis of Pyrimidines from β-Ketoesters and Amidines

This protocol outlines a general procedure for the synthesis of pyrimidine derivatives, which can be adapted for intermediates derived from this compound.

Materials:

-

Substituted β-ketoester (1 equivalent)

-

Amidine hydrochloride (1 equivalent)

-

Sodium ethoxide in ethanol

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve the amidine hydrochloride in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the amidine solution and stir for 30 minutes at room temperature.

-

To this mixture, add the substituted β-ketoester.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

-

The precipitated product is filtered, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of Triazole Derivatives

Triazole derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4] The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of nitriles with hydrazine derivatives or the cyclization of thiosemicarbazide precursors. The nitrile functionality of this compound makes it a suitable precursor for the synthesis of substituted triazoles.

Experimental Protocol: General Synthesis of 1,2,4-Triazoles from Nitriles

This protocol provides a general method for the synthesis of 1,2,4-triazole derivatives starting from a nitrile, which could be this compound or a derivative thereof.

Materials:

-

Substituted nitrile (1 equivalent)

-

Hydrazine hydrate (2 equivalents)

-

Formic acid

-

Ethanol

Procedure:

-

A mixture of the substituted nitrile and hydrazine hydrate in ethanol is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is then heated with an excess of formic acid for 5-7 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol.

Applications in Anticancer Drug Discovery

The phenylacetonitrile scaffold is a key feature in a number of potent anticancer agents. Derivatives of 2-phenylacrylonitrile, structurally related to combretastatin A-4, have been shown to be potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][6]

As Precursors to Tubulin Polymerization Inhibitors

Compounds that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. 2-Phenylacrylonitrile derivatives have demonstrated significant in vitro anti-proliferative activity against a range of human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of 2-Phenylacrylonitrile Derivatives

| Compound | Cell Line | IC50 (nM) |

| 1g2a | HCT116 | 5.9[6][7] |

| BEL-7402 | 7.8[6][7] |

Data extracted from a study on 2-phenylacrylonitrile derivatives as tubulin inhibitors.[5][6][7]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This protocol describes a fluorescence-based assay to screen for compounds that inhibit tubulin polymerization.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, general tubulin buffer, GTP, and a fluorescent reporter)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (vehicle)

-

96-well microplate, black

-

Fluorescence microplate reader with temperature control

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter, according to the manufacturer's instructions.

-

Add a small volume of the test compound, positive control, or negative control to the wells of a pre-warmed 37°C 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin reaction mix to each well.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

The inhibitory activity can be quantified by comparing the rate of polymerization or the maximum fluorescence intensity in the presence of the test compound to the negative control.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of the compound.[8]

Signaling Pathways in Cancer

Several key signaling pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. These include the PI3K/Akt/mTOR and MAPK/ERK pathways. Molecules that can modulate these pathways are of significant interest in cancer therapy.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. benchchem.com [benchchem.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 2-Bromo-5-fluorophenylacetonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized intermediates is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological activities. 2-Bromo-5-fluorophenylacetonitrile, a halogenated phenylacetonitrile derivative, has emerged as a valuable building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group, offers multiple reaction sites for diverse chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a pivotal chemical intermediate in drug development.

Physicochemical Properties and Reactivity

This compound is a solid at room temperature with a molecular formula of C₈H₅BrFN and a molecular weight of 214.03 g/mol . The presence of both bromine and fluorine atoms on the phenyl ring, ortho and para to the cyanomethyl group respectively, imparts distinct reactivity to the molecule. The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. The fluorine atom can modulate the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity of the final drug candidate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic rings.

Synthesis of this compound: A Representative Protocol

While specific industrial synthesis protocols for this compound are often proprietary, a representative laboratory-scale synthesis can be adapted from established procedures for structurally similar compounds, such as 3-Bromo-5-fluorophenylacetonitrile. A common synthetic route involves the cyanation of a corresponding benzyl bromide.